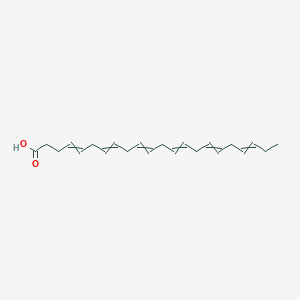
cis-4,7,10,13,16,19-Docosahexaenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosahexaenoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the elongation and desaturation of shorter-chain polyunsaturated fatty acids. The process typically starts with eicosapentaenoic acid, which undergoes a series of elongation and desaturation reactions to form docosahexaenoic acid .
Industrial Production Methods: Industrial production of docosahexaenoic acid often involves the use of microalgae, which are rich sources of this fatty acid. The microalgae are cultivated in controlled environments, and the docosahexaenoic acid is extracted using solvents or supercritical fluid extraction methods .
Analyse Des Réactions Chimiques
Types of Reactions: Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions can lead to the formation of hydroperoxides and other oxidative products. Reduction reactions can convert docosahexaenoic acid into saturated fatty acids .
Common Reagents and Conditions: Common reagents used in the reactions of docosahexaenoic acid include hydrogen peroxide for oxidation and sodium borohydride for reduction. Esterification reactions often involve alcohols and acid catalysts .
Major Products Formed: The major products formed from the reactions of docosahexaenoic acid include hydroperoxides, saturated fatty acids, and esters. These products have various applications in the food, pharmaceutical, and cosmetic industries .
Applications De Recherche Scientifique
Docosahexaenoic acid has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in cell membrane structure and function. In medicine, docosahexaenoic acid is investigated for its potential benefits in treating neurodegenerative diseases, cardiovascular diseases, and inflammatory conditions. In the industry, it is used in the production of dietary supplements, functional foods, and cosmetics .
Mécanisme D'action
Docosahexaenoic acid exerts its effects through various molecular targets and pathways. It is incorporated into cell membranes, where it influences membrane fluidity and receptor function. Docosahexaenoic acid also modulates the activity of enzymes involved in signal transduction pathways, such as protein kinases and phospholipases. Additionally, it has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and eicosanoids .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to docosahexaenoic acid include eicosapentaenoic acid, arachidonic acid, and alpha-linolenic acid. These compounds are also polyunsaturated fatty acids with varying chain lengths and degrees of unsaturation .
Uniqueness: Docosahexaenoic acid is unique due to its high degree of unsaturation and its critical role in brain and retinal function. Unlike other polyunsaturated fatty acids, docosahexaenoic acid is highly concentrated in the brain and retina, making it essential for cognitive and visual health .
Propriétés
Numéro CAS |
124020-09-3 |
|---|---|
Formule moléculaire |
C22H32O2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |
Clé InChI |
MBMBGCFOFBJSGT-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















